![molecular formula C17H19ClN2O4S3 B2923494 2-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide CAS No. 2034417-30-4](/img/structure/B2923494.png)
2-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This usually includes the IUPAC name, other names, CAS number, and structural formula.
Synthesis Analysis
This involves looking at the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves examining the molecular structure of the compound, including its stereochemistry if applicable.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability.科学的研究の応用
Heterocyclic Compound Synthesis
The compound is involved in reactions leading to the synthesis of various heterocyclic compounds. One approach describes the Two Reaction Modes of pyridinium 1,4-zwitterionic thiolates with sulfenes, generating compounds like 3H-1,2-Dithiole 2,2-dioxides and 1,9a-dihydropyrido[2,1-c][1,4]thiazines, with potential applications in synthesizing indolizines through stepwise pathways (Cheng et al., 2020). Another study highlights the Synthesis of sulfur-substituted quinolizidines and pyrido[1,2-a]azepines by ring-closing metathesis, showcasing the versatility of sulfur-containing compounds in organic synthesis (Chou et al., 2007).
Molecular Structure Analysis
Research has also focused on the Crystal and Molecular Structures of thiopyranylidenedihydropyridine SS-dioxides, offering insights into the molecular arrangement and potential π delocalization involving sulfur atoms in these compounds (Andreetti et al., 1973). Such structural analyses are crucial for understanding the electronic properties and reactivity of these molecules.
Antimicrobial Activity Studies
Several studies have investigated the Antimicrobial Activities of heterocyclic compounds derived from sulfur-containing precursors. For example, the synthesis of new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole demonstrates the antimicrobial potential of these compounds (El‐Emary et al., 2002). Another study on Simple approaches to thieno[3,2-d]pyrimidines as new scaffolds of antimicrobial activities further emphasizes the significance of sulfur-containing heterocycles in developing new antimicrobial agents (Hafez et al., 2016).
Catalysis and Synthesis Methodologies
Research into catalysis and synthesis methodologies includes the Magnetically separable graphene oxide anchored sulfonic acid study, highlighting innovative catalytic systems for synthesizing pyrazolo[3,4-b]pyridine derivatives in environmentally friendly conditions (Zhang et al., 2016). This showcases the integration of nanotechnology with organic synthesis for greener chemical processes.
Safety And Hazards
This involves looking at the safety precautions that need to be taken when handling the compound, its toxicity, and how to dispose of it safely.
将来の方向性
This could involve looking at potential future uses for the compound, or areas where further research is needed.
For a specific compound like the one you mentioned, you would likely need to look at scientific literature or databases to find this information. Please note that not all compounds will have information available in all of these categories. I hope this helps, and let me know if you have any other questions!
特性
IUPAC Name |
2-[4-[(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)sulfonyl]phenyl]thiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S3/c18-17-11-13-12-19(9-7-16(13)25-17)27(23,24)15-5-3-14(4-6-15)20-8-1-2-10-26(20,21)22/h3-6,11H,1-2,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYDPGUCQWCRHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=C(C3)C=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[[4-(3-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2923414.png)
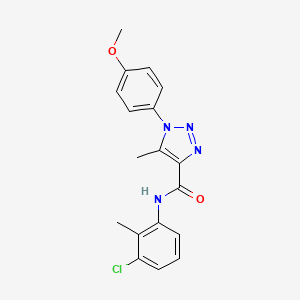
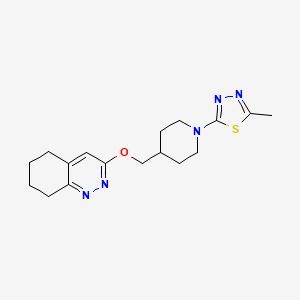
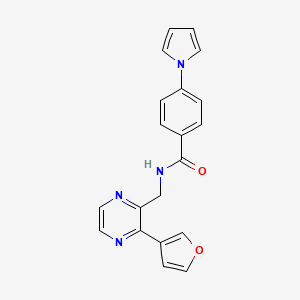
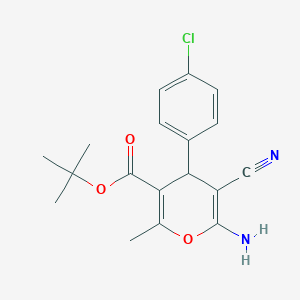
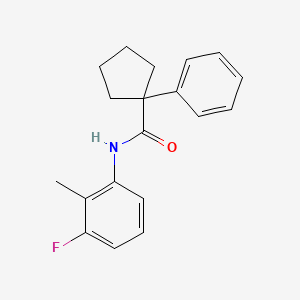
![(4-chlorophenyl)(4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2923422.png)
![4-Chloro-2-{[(4-chloro-2,5-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B2923423.png)
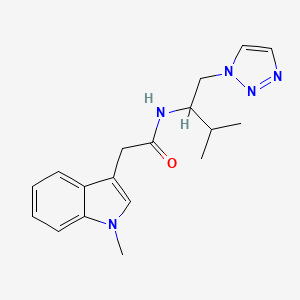
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2923426.png)
![3-cyclopentyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2923427.png)
![6-Methyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2923428.png)
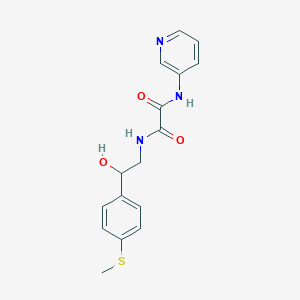
![Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2923432.png)